molecular formula C13H18N2O B183697 (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone CAS No. 401589-03-5

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Cat. No. B183697
M. Wt: 218.29 g/mol
InChI Key: NEWJUESKKWKYOU-UHFFFAOYSA-N
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Description

“(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone” is a chemical compound with the molecular formula C13H18N2O . It has a molecular weight of 218.29 g/mol . The IUPAC name for this compound is (2-aminophenyl)- (4-methylpiperidin-1-yl)methanone .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3 . This provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 218.141913202 g/mol . The topological polar surface area is 46.3 Ų .

properties

IUPAC Name

(2-aminophenyl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWJUESKKWKYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359124
Record name (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

CAS RN

401589-03-5
Record name (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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